molecular formula C12H12F3NO2 B1419435 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile CAS No. 1193388-18-9

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

Cat. No. B1419435
M. Wt: 259.22 g/mol
InChI Key: WBYXSJVUAPIXOE-UHFFFAOYSA-N
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Description

“2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is a chemical compound with the CAS Number: 1193388-18-9 . It has a molecular weight of 259.23 and its IUPAC name is [3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for “2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” is 1S/C12H12F3NO2/c1-2-17-11-7-9 (5-6-16)3-4-10 (11)18-8-12 (13,14)15/h3-4,7H,2,5,8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

It is stored at room temperature . The molecular formula is C12H12F3NO2, and the molecular weight is 259.22 .

Scientific Research Applications

1. Gel to Crystal Transition Studies

The compound has been used in studies exploring the transition from gel to crystal. For instance, a study by Cui, Shen, and Wan (2010) investigated a sugar-appended gelator, revealing insights into molecular packing from gel to crystal and suggesting a model for this transition process in specific solvent conditions (Cui, Shen, & Wan, 2010).

2. Electrochemical Oxidation

Research has also focused on the electrochemical oxidation of related compounds in specific reaction systems. Matsumura, Tomita, Sudoh, and Kise (1994) demonstrated the efficient electrochemical oxidation of N-methoxycarbonyl-2,2,2-trifluoroethylamines in a system involving 2,2,2-trifluoroethanol and acetonitrile, achieving good yield and efficiency (Matsumura, Tomita, Sudoh, & Kise, 1994).

3. Aromatic Thioether Fluorination

In the realm of organic chemistry, the compound has been used in the study of aromatic thioether fluorination. Baroux, Tardivel, and Simonet (1997) explored the mono- and difluorination of aromatic thioethers with specific electron-withdrawing groups, using acetonitrile as a solvent (Baroux, Tardivel, & Simonet, 1997).

4. Solvolysis Reactions

The compound has also been studied in the context of solvolysis reactions. Jia, Ottosson, Zeng, and Thibblin (2002) investigated the nucleophilic addition of water to a tertiary allylic carbocation, using a solvent mixture including acetonitrile (Jia, Ottosson, Zeng, & Thibblin, 2002).

5. Polymerization Studies

In polymer chemistry, the compound's derivatives have been used in studying the polymerization of ethylenic monomers. Souverain, Leborgne, Sauvet, and Sigwalt (1980) looked into the complexation of trifluoromethanesulphonates by their conjugate acid in solvents like acetonitrile (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” can be found online . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions for “2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile” are not clear from the available information. It could potentially be used in proteomics research , but more research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYXSJVUAPIXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201214523
Record name 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile

CAS RN

1193388-18-9
Record name 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201214523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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